molecular formula C11H7ClO5 B2491766 6-Chloro-7-hydroxycoumarin-4-acetic acid CAS No. 72304-21-3

6-Chloro-7-hydroxycoumarin-4-acetic acid

Cat. No.: B2491766
CAS No.: 72304-21-3
M. Wt: 254.62
InChI Key: WJZFYWJXEWRWAG-UHFFFAOYSA-N
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Description

6-Chloro-7-hydroxycoumarin-4-acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are benzopyrone derivatives that exhibit a wide range of pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .

Mechanism of Action

Target of Action

Coumarin derivatives are known to have a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects . They have been found to interact with various targets, such as enzymes, receptors, and DNA .

Mode of Action

For instance, some coumarin derivatives can inhibit the proliferation of cancer cells by inhibiting DNA gyrase . The α,β-unsaturated lipid structure of coumarin leads to strong fluorescence of their derivatives, which has important application value in fluorescent probes, dyes, and optical materials .

Biochemical Pathways

Coumarin derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, some coumarin derivatives can inhibit the DNA gyrase, affecting DNA replication and transcription .

Pharmacokinetics

Coumarin and its derivatives are known to undergo metabolic reactions such as glucuronidation, which increases their water solubility and facilitates their excretion from the body .

Result of Action

Coumarin derivatives are known to have various biological effects, such as anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of coumarin derivatives .

Biochemical Analysis

Biochemical Properties

6-Chloro-7-hydroxycoumarin-4-acetic acid is a substituted 4-hydroxycoumarin . It participates in the Fe/Acetic acid (AcOH) catalyzed synthesis of various biologically active compounds . Coumarins, the parent compounds of this molecule, have been tested for various biological properties including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Cellular Effects

The cellular effects of this compound are not explicitly mentioned in the search results. Coumarins, the parent compounds, have been found to exhibit various effects on cells. For instance, they have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Molecular Mechanism

The specific molecular mechanism of action of this compound is not explicitly mentioned in the search results. Coumarins, the parent compounds, have been found to exhibit various effects at the molecular level. For instance, they have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Temporal Effects in Laboratory Settings

Coumarins, the parent compounds, have been found to exhibit various effects over time in laboratory settings .

Dosage Effects in Animal Models

Coumarins, the parent compounds, have been found to exhibit various effects at different dosages in animal models .

Metabolic Pathways

Coumarins, the parent compounds, are synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway .

Transport and Distribution

Coumarins, the parent compounds, have been found to exhibit various effects on transport and distribution within cells and tissues .

Subcellular Localization

Coumarins, the parent compounds, have been found to exhibit various effects on subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-hydroxycoumarin-4-acetic acid typically involves the chlorination of 7-hydroxycoumarin followed by the introduction of an acetic acid moiety. One common method involves the reaction of 7-hydroxycoumarin with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by the reaction with chloroacetic acid under basic conditions to form the acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-hydroxycoumarin-4-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-7-hydroxycoumarin-4-acetic acid has several applications in scientific research:

Properties

IUPAC Name

2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO5/c12-7-3-6-5(1-10(14)15)2-11(16)17-9(6)4-8(7)13/h2-4,13H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZFYWJXEWRWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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